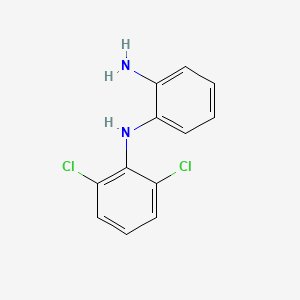

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

説明

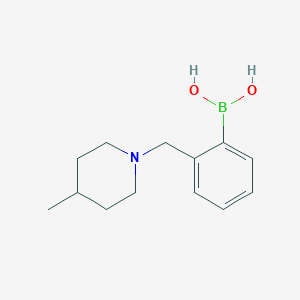

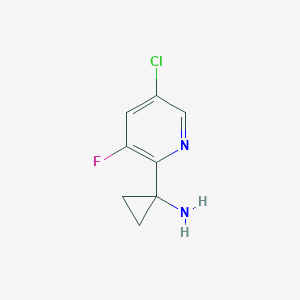

“1-N-(2,6-dichlorophenyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1484436-52-3 . It has a molecular weight of 253.13 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Application 1: Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate

- Summary of Application: This compound is used to create Ni2+ and Cu2+ complexes, which are then studied for their potential as CYP3A4 inhibitors. This approach mimics current trends in pharmaceutical design and biomedicine by incorporating potentially active molecules into various media to predict their biological efficacies .

- Methods of Application: The complex structures were established through 1H and 13C nuclear magnetic resonance (NMR), elemental, and single-crystal X-ray analysis .

- Results or Outcomes: The simulations show appreciable binding of compounds 1 and 2 to CYP3A4 with average interaction energies of –97 and –87 kcal/mol, respectively .

Application 2: Synthesis of 1,3,5-Triazepines and Benzo [f] [1,3,5]triazepines

- Summary of Application: Benzene-1,2-diamine is used to react with acyl isoselenocyanate intermediates, which are generated from acyl chlorides and KSeCN, resulting in the formation of 1,3,5-triazepineselone derivatives .

- Methods of Application: The synthesis of 1,3,5-triazepine derivatives involves nucleophilic or electrophilic substitution reactions with various reagents such as o-phenylenediamine, 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride .

- Results or Outcomes: This methodology offers great potential diversity and available starting materials .

Application 3: Synthesis of Benzimidazole Derivatives

- Summary of Application: Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .

- Methods of Application: The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest .

- Results or Outcomes: Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

Application 4: Synthesis of o-Phenylenediamine

- Summary of Application: o-Phenylenediamine (OPD) is an organic compound with the formula . This aromatic diamine is an important precursor to many heterocyclic compounds .

- Methods of Application: Commonly, 2-nitrochlorobenzene is treated with ammonia and the resulting 2-nitroaniline, whose nitro group is then reduced .

- Results or Outcomes: o-Phenylenediamine condenses with ketones and aldehydes to give rise to various valuable products .

Application 5: Synthesis of Benzimidazole Derivatives

- Summary of Application: Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .

- Methods of Application: The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest .

- Results or Outcomes: Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

Application 6: Synthesis of o-Phenylenediamine

- Summary of Application: o-Phenylenediamine (OPD) is an organic compound with the formula . This aromatic diamine is an important precursor to many heterocyclic compounds .

- Methods of Application: Commonly, 2-nitrochlorobenzene is treated with ammonia and the resulting 2-nitroaniline, whose nitro group is then reduced .

- Results or Outcomes: o-Phenylenediamine condenses with ketones and aldehydes to give rise to various valuable products .

Safety And Hazards

特性

IUPAC Name |

2-N-(2,6-dichlorophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNDAHPSDPWHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)

![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)

![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)

![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)